6-(Trifluoromethyl)quinolin-3-amine
Overview
Description
6-(Trifluoromethyl)quinolin-3-amine is a chemical compound with the linear formula C10H7F3N2 . It has a molecular weight of 212.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline compounds, including 6-(Trifluoromethyl)quinolin-3-amine, involves various protocols such as the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and copper catalysis . These reactions are performed at low temperatures, allowing good functional group tolerance .Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)quinolin-3-amine is 1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 .Chemical Reactions Analysis
Quinoline synthesis involves various reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride . Other reactions include oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)quinolin-3-amine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Comprehensive Analysis of 6-(Trifluoromethyl)quinolin-3-amine Applications
- Derivatives of 6-(Trifluoromethyl)quinolin-3-amine have been designed as MTAs, which are compounds that target microtubules in cells. These agents can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in cancer cells. Studies have evaluated their cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) .
- This compound is used as a building block in biochemical research for the synthesis of more complex molecules. It is important to note that these products are strictly for scientific research and not for medical or clinical use .
- Trifluoromethyl groups are found in inhibitors of phosphoinositide 3-kinases (PI3Ks), which play a role in cell proliferation, apoptosis, motility, invasion, and glucose metabolism. Compounds like 6-(Trifluoromethyl)quinolin-3-amine could potentially be used in the development of PI3K inhibitors .
- The MSDS for 6-(Trifluoromethyl)quinolin-3-amine provides detailed information on handling, storage, and safety measures for scientific research purposes. This includes potential hazards, first aid measures, and protective equipment recommendations .
Microtubule-Targeted Agents (MTAs)
Biochemical Research
Lipid Kinase Inhibition
Material Safety Data Sheet (MSDS)
Discovery of Novel 2-(Trifluoromethyl)Quinolin-4-Amine Derivatives 6-(trifluoromethyl)quinolin-3-amine Building Blocks 6-(Trifluoromethyl)quinolin-3-amine | MilliporeSigma FDA-Approved Trifluoromethyl Group Containing Drugs
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
6-(trifluoromethyl)quinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOSZHIAWYERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857140 | |
Record name | 6-(Trifluoromethyl)quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinolin-3-amine | |
CAS RN |
1082750-49-9 | |
Record name | 6-(Trifluoromethyl)quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.